REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[CH2:6]([Al+]CC)[CH3:7].[CH2:11]=[CH:12][CH3:13].[H][H].[CH3:16]/[CH:17]=[CH:18]/[CH3:19].CCC=C.C=C>>[CH2:11]=[CH:12][CH3:13].[CH2:6]=[CH2:7].[CH3:19][CH2:18][CH:17]=[CH2:16] |f:0.1.2.3,4.5,11.12.13|
|
Name
|
TiCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is polymerized under a pressure of 14-9 atm. gauge
|
Type
|
ADDITION
|
Details
|
is introduced under pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |